molecular formula C12H18N2O B1622139 N,N-Diisopropylnicotinamide CAS No. 77924-01-7

N,N-Diisopropylnicotinamide

Cat. No.: B1622139
CAS No.: 77924-01-7
M. Wt: 206.28 g/mol
InChI Key: RHBRDTJXGNWOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropylnicotinamide (CAS Number: 77924-01-7) is a chemical compound with the molecular formula C 12 H 18 N 2 O and an average molecular mass of 206.28 g/mol [ ]. This compound is recognized in pharmaceutical research under the identifier Glumetinib Impurity 19 , marking it as a relevant reference standard in the development and analytical profiling of the API Glumetinib [ ]. Physical-Chemical Properties: - Melting Point: 101 °C - Boiling Point: 131-134 °C at 1 Torr - Density: 1.007±0.06 g/cm³ (Predicted) - pKa: 3.89±0.10 (Predicted) [ ] Research Applications and Value: The primary research application of this compound is as a pharmaceutical impurity and degradation product . The synthesis and characterization of such impurities are critical steps in the drug development process, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) [ ]. By providing a well-defined impurity standard, this compound enables researchers to develop accurate analytical methods for quality control, study stability profiles, and meet rigorous regulatory requirements. Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

CAS No.

77924-01-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-di(propan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-6-5-7-13-8-11/h5-10H,1-4H3

InChI Key

RHBRDTJXGNWOGY-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CN=CC=C1

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 77924-01-7 C₁₂H₁₈N₂O 206.28 None
6-Chloro-N,N-diisopropylnicotinamide 905273-87-2 C₁₂H₁₇ClN₂O 240.73 Chlorine at 6-position
N,N-Diethyl-4-formylnicotinamide Not provided C₁₂H₁₅N₂O₂ ~225.26 Ethyl groups, formyl at 4-position

Physicochemical Properties

The introduction of substituents significantly impacts physical properties:

  • Molecular Weight : Chlorination increases molecular weight by ~34.45 g/mol due to the addition of Cl and removal of a hydrogen atom .
  • Density and Boiling Point : The parent compound’s density (1.007 g/cm³ ) and high boiling point (326.2°C ) reflect its stability and intermolecular interactions .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound Not reported 326.2 1.007
6-Chloro-N,N-diisopropylnicotinamide 129–131 Not reported Not reported

Preparation Methods

Direct Amidation of Nicotinyl Chloride with Diisopropylamine

The most widely reported method involves reacting nicotinyl chloride hydrochloride with diisopropylamine in the presence of triethylamine as a base. Conducted in a tetrahydrofuran (THF) and dichloromethane (DCM) solvent system at 0–20°C for 12 hours, this route achieves an 87% yield. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. The product is isolated via standard workup and purified through recrystallization, yielding high-purity this compound.

Reaction Conditions:

  • Solvent: THF:DCM (1:1)
  • Temperature: 0–20°C
  • Base: Triethylamine
  • Yield: 87%

Comparative Analysis of Methodologies

A comparative evaluation of the two primary methods reveals trade-offs between yield and practicality (Table 1). The direct amidation route offers higher yields but requires stringent moisture control. In contrast, the in situ method simplifies reagent handling at the cost of additional purification steps.

Table 1: Comparison of Synthetic Routes

Parameter Direct Amidation In Situ Chloride
Starting Material Nicotinyl chloride Nicotinic acid
Reaction Time 12 hours 18 hours
Yield 87% Not specified
Solvent System THF/DCM DCM
Purification Recrystallization Column chromatography

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance the solubility of nicotinyl chloride, while DCM facilitates easy workup. Lower temperatures (0°C) minimize side reactions, such as the formation of N,N-diisopropylacetamide observed during lithiation attempts.

Base Selection

Triethylamine is preferred over bulkier bases due to its efficacy in scavenging HCl without steric hindrance. In contrast, reactions omitting triethylamine rely on diisopropylamine’s basicity, which may lead to incomplete conversions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.14–1.59 (diisopropyl CH₃), 3.56 (NCH), 7.64–8.84 (pyridyl protons).
  • ESI-MS: m/z 273 ([M+H]⁺).

Crystallography

Single-crystal X-ray diffraction confirms the planar pyridine ring and amide carbonyl geometry, critical for coordinating metal ions in catalyst design.

Applications in Organic Synthesis

This compound serves as a precursor for ligands in transition-metal complexes. For example, 5-(1H-Imidazol-1-yl)-N,N-diisopropylnicotinamide, synthesized via Ullmann coupling, exhibits strong coordination to copper(I). Additionally, lithiated derivatives participate in nucleophilic additions, enabling access to substituted nicotinamides.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N,N-Diisopropylnicotinamide?

To ensure purity, combine gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis, as ≥99.0% purity thresholds are standard for laboratory-grade compounds . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the diisopropyl and pyridine moieties, complemented by Fourier-transform infrared (FTIR) spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak at m/z 206.28 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Implement OSHA-compliant personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential vapor inhalation risks. Avoid open flames near the compound (flash point: 151.1°C) and store in sealed containers at 0–6°C to minimize degradation . Spill management requires inert absorbents (e.g., vermiculite) and ethanol-water mixtures for cleanup .

Q. How can researchers optimize solvent selection for this compound in synthetic reactions?

Prioritize solvents with high dielectric constants (e.g., dimethyl sulfoxide, DMSO) to enhance solubility, given its moderate polarity (density: 1.007 g/cm³). Avoid halogenated solvents (e.g., chloroform) if nucleophilic side reactions are a concern. Conduct preliminary solubility tests at 20–25°C and monitor via UV-Vis spectroscopy at λmax ~260 nm (pyridine absorption band) .

Advanced Research Questions

Q. What experimental design considerations are crucial for studying this compound’s role in catalytic systems?

Employ a fractional factorial design to isolate variables (e.g., temperature, catalyst loading). Use Arrhenius plots to model temperature-dependent reaction kinetics (boiling point: 326.2°C). Include control experiments with analogous amides (e.g., N,N-diethylacetamide) to differentiate steric effects of the diisopropyl group . Validate reproducibility via triplicate trials and report confidence intervals (α = 0.05) per NIH preclinical guidelines .

Q. How should researchers address heterogeneity in meta-analyses of this compound’s bioactivity data?

Quantify heterogeneity using Higgins’ statistic, where > 50% indicates substantial variability. Stratify studies by assay type (e.g., enzyme inhibition vs. cellular uptake) and apply random-effects models to account for between-study variance. Sensitivity analyses (e.g., leave-one-out) can identify outlier datasets . Document protocols per Cochrane systematic review standards to ensure transparency .

Q. What computational strategies predict this compound’s interaction with biological targets?

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on the amide bond’s nucleophilicity. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can model ligand-protein binding affinities over 100-ns trajectories. Validate predictions using NIST Chemistry WebBook data for analogous compounds’ thermodynamic properties .

Q. How can contradictory data on this compound’s stability under acidic conditions be resolved?

Replicate conflicting studies under standardized pH (1–3) and temperature (25–40°C) conditions. Use high-performance liquid chromatography (HPLC) with a C18 column to quantify degradation products (e.g., nicotinic acid derivatives). Apply kinetic modeling (e.g., pseudo-first-order rate constants) to compare hydrolysis rates. Cross-reference stability data with structurally similar carbodiimides to identify steric or electronic outliers .

Methodological Resources

  • Data Analysis : Cochrane Handbook for systematic reviews ; Higgins’ and H statistics for meta-analytic heterogeneity .
  • Safety Compliance : OSHA GHS protocols for lab handling ; spill management guidelines .
  • Computational Tools : NIST Chemistry WebBook for thermodynamic validation ; AMBER/CHARMM for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.